REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].COCCOC.[F:15][C:16]([F:22])([F:21])[S:17](Cl)(=[O:19])=[O:18].C(N(CC)CC)C>C(Cl)Cl>[F:15][C:16]([F:22])([F:21])[S:17]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])(=[O:19])=[O:18]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N-Trifluoromethanesulfonyloxysuccinimide was prepared by the following procedure
|
Type
|
CUSTOM
|
Details
|
To a dried flask equipped with a stirrer, under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left 3.80 g of a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methylene chloride-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)ON1C(CCC1=O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.22 g | |
YIELD: PERCENTYIELD | 71.6% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |